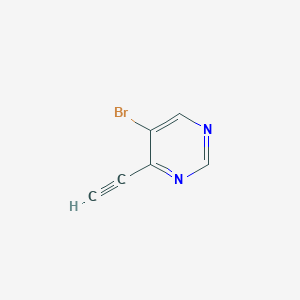

5-Bromo-4-ethynylpyrimidine

CAS No.:

Cat. No.: VC15992563

Molecular Formula: C6H3BrN2

Molecular Weight: 183.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H3BrN2 |

|---|---|

| Molecular Weight | 183.01 g/mol |

| IUPAC Name | 5-bromo-4-ethynylpyrimidine |

| Standard InChI | InChI=1S/C6H3BrN2/c1-2-6-5(7)3-8-4-9-6/h1,3-4H |

| Standard InChI Key | IGJCIEZPGKTVOE-UHFFFAOYSA-N |

| Canonical SMILES | C#CC1=NC=NC=C1Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Bromo-4-ethynylpyrimidine consists of a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms at the 1- and 3-positions—substituted with a bromine atom at the 5-position and an ethynyl group () at the 4-position . The ethynyl moiety introduces sp-hybridized carbon atoms, conferring linear geometry and reactivity toward metal-catalyzed coupling reactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 183.01 g/mol | |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Density | Not Available | |

| Storage Temperature | 2–8°C |

Comparative Analysis with Analogues

Structural analogues, such as 5-Bromo-2-cyclopropyl-4-ethynylpyrimidine (CAS: 2228989-79-3), highlight the impact of substituents on reactivity. The cyclopropyl group in the latter enhances steric bulk, influencing self-assembly behaviors on metallic surfaces . In contrast, the unsubstituted ethynyl group in 5-Bromo-4-ethynylpyrimidine offers greater flexibility for coordination chemistry, as demonstrated in Ag(111) surface studies .

Synthesis and Manufacturing

Sonogashira Cross-Coupling

A principal route to 5-Bromo-4-ethynylpyrimidine involves Sonogashira coupling, a palladium-catalyzed reaction between a brominated pyrimidine precursor and a terminal alkyne. For example, 5-bromo-4-iodopyrimidine may react with trimethylsilylacetylene () under conditions optimized for similar tetrazine syntheses . Subsequent desilylation yields the free ethynyl group.

Alternative Pathways

Patent literature describes methods for introducing ethynyl groups via carbon-carbon bond formation. One approach involves treating a pyrimidine aldehyde with tetrabromomethane and triphenylphosphine to form a dibromoolefin intermediate, followed by elimination with a strong base to generate the alkyne . This method, though less common for 5-bromo derivatives, underscores the versatility of brominated pyrimidines in functionalization reactions.

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The compound’s storage at 2–8°C suggests sensitivity to thermal degradation or polymerization, common in ethynyl-containing systems. The bromine atom at the 5-position activates the ring toward nucleophilic aromatic substitution (SNAr), while the ethynyl group participates in cycloadditions (e.g., Huisgen azide-alkyne click reactions) and metal coordination .

Applications in Materials and Medicinal Chemistry

Surface Coordination Chemistry

On Ag(111) surfaces, pyrimidine derivatives with ethynyl groups form organometallic nanostructures via Ag–N and Ag–C bonds. For example, 5-(2-(4-bromophenyl)ethynyl)pyrimidine self-assembles into pinwheel-like architectures, which reorganize into triangles and rectangles upon thermal activation . These findings suggest potential applications in nanoelectronics and catalysis.

Bioorthogonal Chemistry

The ethynyl group’s reactivity toward azides aligns with applications in click chemistry. Recent work on tetrazine-alkyne couplings highlights its utility in synthesizing fluorescent probes and bioconjugates . For instance, alkynyl-tetrazines derived from similar ethynyl pyrimidines enable live-cell imaging without cytotoxic effects.

Recent Advances and Future Directions

Supramolecular Design

Studies on Ag(111) surfaces demonstrate that ethynyl pyrimidines undergo hierarchical coordination to form nanoscale architectures . Future work could explore ligand design for programmable self-assembly in molecular electronics.

Synthetic Methodology Development

The Sonogashira coupling route remains underexplored for 5-Bromo-4-ethynylpyrimidine. Optimizing catalytic systems (e.g., ligand-free Pd/C) may improve yields and scalability, as seen in tetrazine synthesis .

Biological Applications

Expanding its role in bioorthogonal chemistry could enable novel diagnostics. For example, incorporating 5-Bromo-4-ethynylpyrimidine into metabolic labels might allow selective imaging of nucleic acids in vivo.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume